

Navigating the GSK-3 Inhibition Landscape: A Technical Overview of LY2090314

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Compound of Interest

Compound Name: *Trioxifene mesylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the developmental compound LY2090314, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). We will delve into its research history, mechanism of action, and the quantitative data emerging from preclinical and clinical investigations. This document consolidates key findings to offer a comprehensive resource for professionals in the field of oncology and drug development.

Core Compound Profile

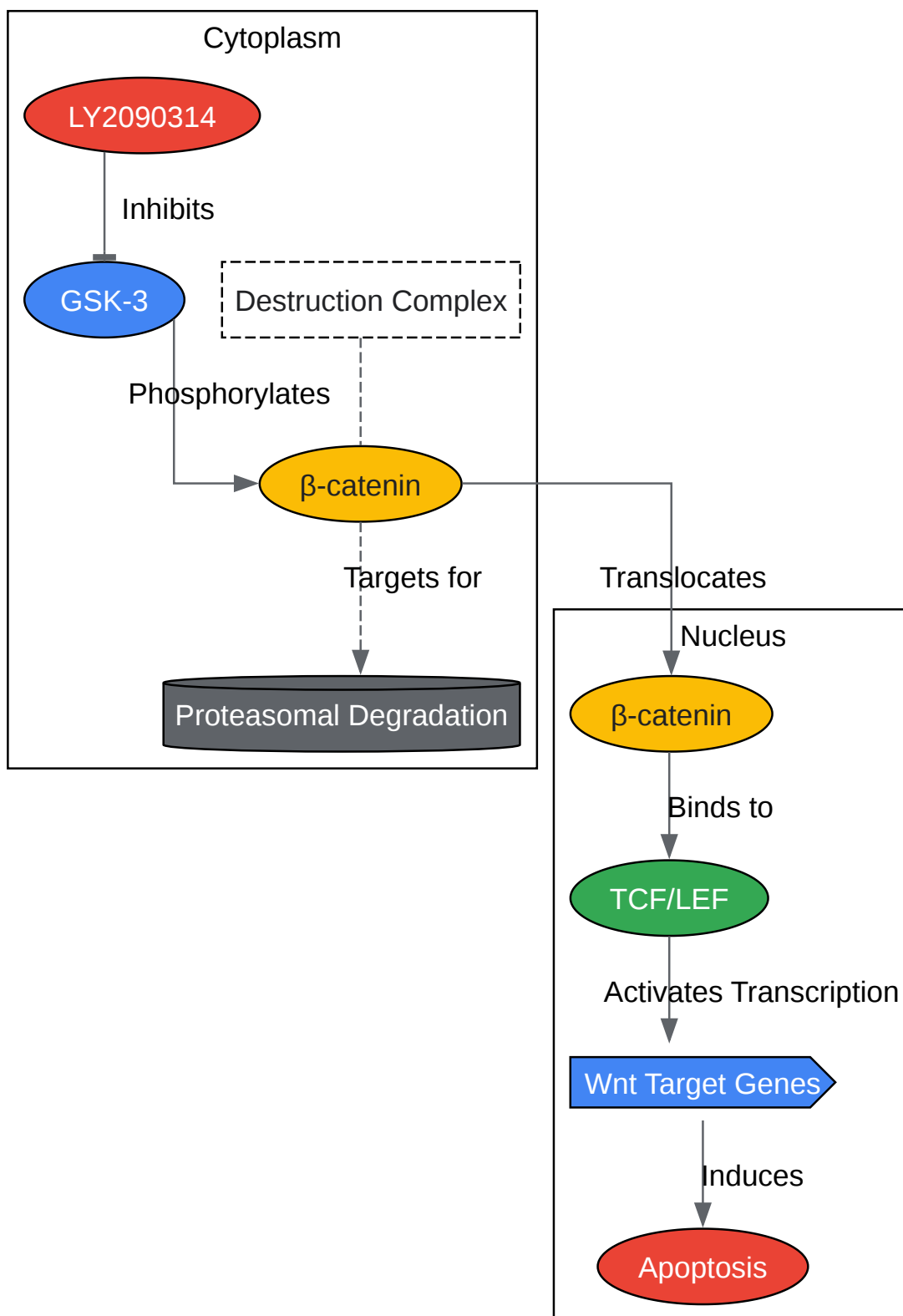
LY2090314 is a small molecule inhibitor targeting GSK-3, a serine/threonine kinase implicated in a multitude of cellular processes including proliferation, differentiation, and apoptosis.^[1] Its therapeutic potential has been explored primarily in the context of oncology.

Chemical Identity:

- Class: Diazepinoindole^[1]
- Systematic Name: 1,2,3,4-tetrahydro^[2]^[3]diazepino[6,7,1-hi]indole substituted by piperidin-1-ylcarbonyl, 4-(imidazo[1,2-a]pyridin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl and fluoro groups at position 2, 7 and 9, respectively.^[1]

Mechanism of Action: Wnt/ β -catenin Pathway Modulation

LY2090314 functions as an ATP-competitive inhibitor of both GSK-3 α and GSK-3 β isoforms.[1] In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, LY2090314 prevents this phosphorylation event. This leads to the stabilization and accumulation of β -catenin in the cytoplasm.[1] Subsequently, β -catenin translocates to the nucleus where it acts as a transcriptional co-activator, leading to the expression of Wnt target genes. The activation of this pathway can induce apoptosis in certain tumor cells.[1]



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Figure 1: Simplified signaling pathway of LY2090314 action.

Quantitative Preclinical Data

LY2090314 demonstrates potent inhibition of GSK-3 isoforms.

Parameter	Target	Value (nM)
IC50	GSK-3 α	1.5[1]
IC50	GSK-3 β	0.9[1]

Clinical Research History & Data

LY2090314 has been evaluated in Phase I and Phase II clinical trials for the treatment of advanced solid tumors and acute leukemia.

Phase I Dose-Escalation Study in Advanced Solid Tumors (NCT01287520)

This first-in-human study evaluated the safety, pharmacokinetics, and pharmacodynamics of intravenous LY2090314 in combination with pemetrexed and carboplatin.[2]

Patient Population: 41 patients with advanced solid tumors.[2]

Key Findings:

Parameter	Value
Maximum Tolerated Dose (MTD)	40 mg (with pemetrexed/carboplatin)[2]
Dose-Limiting Toxicities (DLTs) - Monotherapy (\geq 40 mg)	Grade 2 visual disturbance, Grade 3/4 perinfusional thoracic pain[2]
DLTs - Combination Therapy	Grade 3/4 thrombocytopenia, Grade 4 neutropenia[2]
Best Overall Response (RECIST)	5 confirmed partial responses, 19 stable disease[2]

Pharmacokinetics: Systemic exposure to LY2090314 was found to be approximately linear over the dose range studied.[2]

Pharmacodynamics: Transient upregulation of β -catenin was observed in peripheral blood mononuclear cells (PBMCs) at the 40 mg dose level, confirming on-target activity.[2]

Phase II Study in Acute Myeloid Leukemia (AML)

This open-label study investigated the safety and efficacy of single-agent LY2090314 in patients with AML.[4]

Patient Population: 20 patients with AML.[4]

Key Findings:

Parameter	Observation
Most Frequent Non-Hematologic TEAEs	Decreased appetite (n=7), Nausea (n=4)[4]
Hematologic TEAEs	Febrile neutropenia (n=2), Thrombocytopenia (n=1), Anemia (n=1)[4]
Clinically Significant AEs	Atrial flutter (n=1), QT interval prolongation (n=3), Visual disturbances (n=2)[4]
Efficacy	No complete or partial remissions were observed.[4]

Pharmacodynamics: On-target effect was indicated by changes in β -catenin levels, though clinical benefit was limited at the doses and frequencies investigated.[4]

Experimental Protocols

Phase I Combination Therapy Trial (NCT01287520) - Abridged Methodology

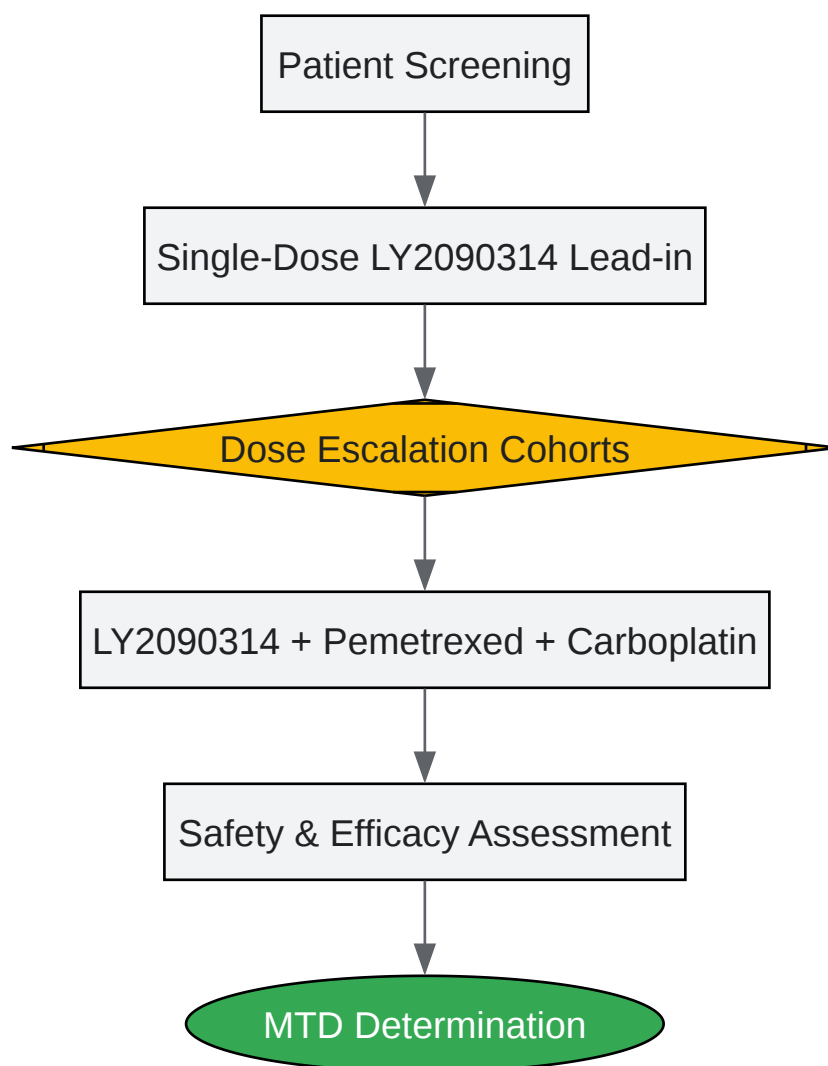
Study Design: A dose-escalation study with a single-dose LY2090314 monotherapy lead-in followed by combination therapy.[2]

Treatment Regimen:

- Lead-in: Single dose of LY2090314 (10-120 mg).[2]
- Combination: LY2090314 (10-120 mg) administered intravenously every 21 days, in combination with pemetrexed (500 mg/m²) and carboplatin (AUC 5-6).[2]
- Premedication: Ranitidine was added to mitigate peri-infusional thoracic pain.[2]

Outcome Measures:

- Primary: Determination of the Maximum Tolerated Dose (MTD).[2]
- Secondary: Safety, anti-tumor activity (RECIST), pharmacokinetics, and β -catenin pharmacodynamics in PBMCs.[2]



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Figure 2: Phase I Combination Therapy Trial Workflow.

Phase II Single-Agent AML Trial - Abridged Methodology

Study Design: An open-label, multi-center Phase II study.[4]

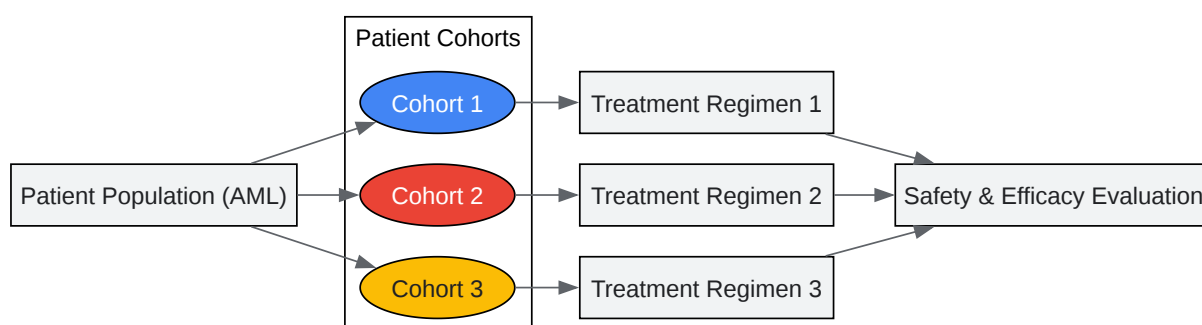
Treatment Regimens:

- Cohort 1 (n=7): 40 mg LY2090314 on days 1, 8, and 15 of a 28-day cycle.[4]
- Cohort 2 (n=6): 40 mg LY2090314 on days 1, 5, and 9 of a 21-day cycle.[4]
- Cohort 3 (n=7): 40 mg LY2090314 on days 1, 5, 9, and 12 of a 21-day cycle.[4]

- Premedication: 50 mg ranitidine.[4]

Outcome Measures:

- Primary: Safety and tolerability.
- Secondary: Clinical activity (remission rates), pharmacokinetics, and pharmacodynamics (β -catenin levels).



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Figure 3: Logical Relationship of Phase II AML Trial Cohorts.

Summary and Future Directions

LY2090314 is a potent GSK-3 inhibitor with a well-defined mechanism of action. Clinical studies have established its initial safety profile and MTD in combination with chemotherapy for solid tumors, demonstrating some anti-tumor activity. However, as a single agent in AML, it showed limited clinical benefit at the investigated schedules. The on-target effect of β -catenin modulation has been confirmed in clinical settings. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to GSK-3 inhibition, exploring alternative dosing schedules, or investigating novel combination strategies to enhance its therapeutic potential.

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